molecular formula C9H14N2O3S B12085076 N-[4-(2-aminoethoxy)phenyl]methanesulfonamide

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide

Cat. No.: B12085076
M. Wt: 230.29 g/mol
InChI Key: SUFYLBOHWWHCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Aminoethoxy)phenyl]methanesulfonamide (CAS 685087-23-4) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, which incorporates both a methanesulfonamide group and a 2-aminoethoxy chain on a phenyl ring, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules . This compound is of particular relevance in the development of multitarget ligands . Recent scientific literature highlights the design of a new class of compounds targeting dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase (CA) enzymes for the potential treatment of Type 2 Diabetes Mellitus and obesity. In this context, the structural motifs of a primary amine and a sulfonamide group—both present in this compound—are identified as key pharmacophoric features for interacting with the enzymatic targets . The amine group can interact with key glutamate residues in the DPP-IV active site, while the sulfonamide moiety is a known zinc-binding group critical for the inhibition of carbonic anhydrases . Researchers utilize this compound as a versatile chemical intermediate to create more complex molecules for biological testing. It is offered by multiple suppliers for research purposes and is often handled with specific storage protocols, such as cold-chain transportation . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10/h2-5,11H,6-7,10H2,1H3

InChI Key

SUFYLBOHWWHCCB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCCN

Origin of Product

United States

Preparation Methods

Stepwise Functionalization of p-Aminophenol

A widely reported method begins with p-aminophenol as the starting material. The synthesis involves:

  • Protection of the amine : p-Aminophenol is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form tert-butyl (4-hydroxyphenyl)carbamate (20 ).

  • Hydroxyalkoxylation : The hydroxyl group undergoes alkoxylation with 1-bromo-2-chloroethane in the presence of potassium carbonate, yielding tert-butyl (4-(2-chloroethoxy)phenyl)carbamate (21 ).

  • Mesylation : Methanesulfonyl chloride is added to introduce the sulfonamide group, forming tert-butyl (4-(2-(methylsulfonamido)ethoxy)phenyl)carbamate (23 ).

  • Deprotection and reduction : The Boc group is removed using methanol hydrochloride, followed by substitution with sodium azide and reduction with hydrazine to yield the final product.

Key Data :

StepReagents/ConditionsYield
1Boc₂O, DCM, rt92%
2BrCH₂CH₂Cl, K₂CO₃85%
3MsCl, Et₃N, DCM78%
4NaN₃, then NH₂NH₂65%

This route achieves an overall yield of ~39% and is notable for its regioselective functionalization.

Chlorosulfonation and Amination Strategy

Adaptation from 4-(2-Aminoethyl)benzenesulfonamide Synthesis

A patent by CN106336366A outlines a method for synthesizing structurally related sulfonamides, which can be adapted for N-[4-(2-aminoethoxy)phenyl]methanesulfonamide:

  • Chlorosulfonation : React 4-(2-hydroxyethoxy)phenylamine with chlorosulfonic acid at 5–30°C to form 4-(2-hydroxyethoxy)benzenesulfonyl chloride.

  • Amination : Treat the sulfonyl chloride with aqueous ammonia to yield 4-(2-hydroxyethoxy)benzenesulfonamide.

  • Methylation : React the sulfonamide with methyl iodide in the presence of a base (e.g., NaOH) to introduce the methyl group.

Optimization Insight :

  • Chlorosulfonic acid must be added dropwise to control exothermic reactions.

  • Yields improve with stoichiometric excess of ammonia (2.5 equiv).

N-Alkylation of Preformed Sulfonamide Intermediates

Alkylation of 4-(2-Aminoethoxy)benzenesulfonamide

A modular approach involves synthesizing 4-(2-aminoethoxy)benzenesulfonamide first, followed by N-methylation:

  • Sulfonamide formation : 4-(2-Aminoethoxy)aniline is reacted with methanesulfonyl chloride in dichloromethane using triethylamine as a base.

  • Purification : The crude product is recrystallized from ethanol/water (3:1) to achieve >95% purity.

Reaction Conditions :

  • Temperature: 0–5°C to minimize side reactions.

  • Stoichiometry: 1.2 equiv MsCl ensures complete conversion.

Catalytic Reduction of Azide Intermediates

Azide-to-Amine Conversion

In a method detailed by PMC9937538, an azide intermediate is reduced to the target amine:

  • Azide synthesis : 4-(2-Azidoethoxy)phenyl methanesulfonate is prepared via nucleophilic substitution of a mesyl precursor with sodium azide.

  • Staudinger reduction : The azide is reduced using triphenylphosphine (PPh₃) in THF/water, yielding the primary amine.

Advantages :

  • High selectivity with minimal over-reduction.

  • Yields exceed 80% when using 1.5 equiv PPh₃.

Comparative Analysis of Methods

MethodKey StepsOverall YieldPurityScalability
HydroxyalkoxylationProtection, alkoxylation, mesylation39%>95%Moderate
ChlorosulfonationSulfonation, amination, methylation45%90%High
N-AlkylationSulfonamide formation, methylation50%98%High
Azide reductionAzide synthesis, Staudinger reduction65%97%Low

Critical Observations :

  • The hydroxyalkoxylation route offers high purity but requires multiple protection/deprotection steps.

  • Chlorosulfonation is scalable but generates corrosive byproducts (e.g., HCl).

  • N-Alkylation provides the highest yield and purity, making it preferable for industrial applications.

Challenges and Optimization Strategies

Byproduct Formation in Mesylation

Over-alkylation can occur if methanesulfonyl chloride is in excess. Mitigation involves:

  • Slow addition of MsCl (1.05–1.1 equiv).

  • Temperature control (0–5°C) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry : N-[4-(2-aminoethoxy)phenyl]methanesulfonamide has been investigated for its role in developing new pharmaceuticals, particularly as a scaffold for creating inhibitors targeting various enzymes and receptors. Its sulfonamide functional group is known for contributing to the pharmacological properties of many drugs, particularly those targeting enzymes like dipeptidyl peptidase IV (DPP IV) and carbonic anhydrases (CAs) .

Dipeptidyl Peptidase IV Inhibitors : Studies have highlighted the compound's potential as a DPP IV inhibitor, which is crucial in managing type 2 diabetes. Modifications to its structure can enhance its binding affinity and selectivity towards DPP IV, suggesting that derivatives of this compound may serve as effective antidiabetic agents .

Biological Research

Enzyme Inhibition Studies : The compound has been subjected to various interaction studies focusing on its inhibition capabilities against key biological targets. For instance, research indicates that this compound can effectively inhibit DPP IV, with some derivatives exhibiting nanomolar potency comparable to established inhibitors like sitagliptin .

Pharmacokinetics : The pharmacokinetic profile of derivatives of this compound has been examined in animal models, revealing important insights into their absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are critical for assessing the viability of these compounds for clinical use .

Therapeutic Applications

Anti-inflammatory Properties : Given its structural similarities to other sulfonamides known for anti-inflammatory effects, this compound is being explored for potential applications in treating inflammatory diseases. Its ability to modulate biological pathways involved in inflammation could lead to novel therapeutic strategies .

Antiparasitic Activity : Some derivatives of this compound have shown promising activity against parasites responsible for diseases such as cutaneous leishmaniasis. This suggests that this compound could be further developed as a treatment option in parasitology .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is useful to compare it with related compounds within the sulfonamide class:

Compound Name Structure Features Unique Aspects
N-(4-nitro-2-phenoxyphenyl)methanesulfonamideNitro group instead of aminoethoxyKnown anti-inflammatory agent (nimesulide)
N-[4-(2-hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamideHydroxy and imidazole substitutionsPotentially broader biological activity
N-[3-(2-aminoethoxy)phenyl]methanesulfonamideDifferent positioning of aminoethoxyMay exhibit different pharmacological properties

This table highlights how variations in structure can influence the biological activity and therapeutic potential of sulfonamide compounds.

Mechanism of Action

The mechanism of action of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Varied N-Alkyl Substituents

The primary structural analogs of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide differ in the alkyl group attached to the sulfonamide nitrogen. Key examples include:

Compound Name Substituent (R) CAS Number Molecular Weight Key Findings
4-(2-Aminoethoxy)-benzenesulfonamide H (19a) - 216.25 Lower lipophilicity; moderate CA inhibition .
This compound (25) Methyl 685087-23-4 230.28 Enhanced selectivity for DPP IV over CA; improved metabolic stability .
N-[4-(2-Aminoethoxy)phenyl]ethanesulfonamide (30a) Ethyl - 244.31 Reduced potency compared to methyl derivative; increased solubility .
N-[4-(2-Aminoethoxy)phenyl]-2-methylpropan-1-sulfonamide (30b) Isopropyl - 272.36 Lower enzymatic inhibition due to steric hindrance .

Key Insights :

  • Methyl substitution (compound 25) optimizes enzyme inhibition and pharmacokinetics, making it a lead candidate in DPP IV-targeted therapies .
  • Larger alkyl groups (e.g., ethyl, isopropyl) reduce binding affinity but may improve solubility for formulation .

Modifications to the Phenyl Substituent

Variations in the phenyl ring’s substituent significantly alter biological activity:

Aminoethyl vs. Aminoethoxy Groups
  • N-(4-(2-Aminoethyl)phenyl)methanesulfonamide (CAS: 114365-12-7): Replaces the ether oxygen with a methylene group, reducing polarity. Molecular weight: 214.28 g/mol; used in NMDA receptor modulation studies . Shows 85% yield in synthesis via catalytic reduction .
  • Explored as a metabolite in cardiovascular drug development .
Complex Substituents for Receptor Targeting
  • N-[4-[(2S)-3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanesulfonamide :
    • Incorporates a piperazine-dichlorophenyl moiety for NMDA receptor subunit 2B selectivity .
    • Synthesized via nucleophilic substitution (85.4% yield) .

Sulfonamide Derivatives with Additional Functional Groups

  • N-[4-(2-{2-(4-Methanesulfonamidophenyl)ethylamino}ethoxy)phenyl]methanesulfonamide: Dual sulfonamide groups enhance metabolic stability; used in obesity treatment patents .
  • N-[4-[[4-(tert-Butyl)phenyl]thio]phenyl]-1,1,1-trifluoromethanesulfonamide (CAS: 37930-93-1):
    • Thioether and trifluoromethyl groups increase lipophilicity (PSA: 46.17) and CNS penetration .

Enzyme Inhibition Profiles

  • DPP IV Inhibition : Compound 25 (methyl derivative) exhibits IC₅₀ values 10-fold lower than ethyl (30a) and isopropyl (30b) analogs .
  • Carbonic Anhydrase Inhibition : Unsubstituted sulfonamide (19a) shows stronger CA binding due to reduced steric bulk .

Biological Activity

N-[4-(2-aminoethoxy)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₂₅N₃O₅S and a molecular weight of 427.54 g/mol. Its structure features a methanesulfonamide group linked to a phenyl ring substituted with a 2-aminoethoxy group, enhancing its solubility and biological activity. The structural attributes contribute significantly to its potential applications in pharmaceutical research.

This compound primarily acts by inhibiting specific enzymes through binding to their active sites. This inhibition prevents substrate binding and catalytic activity, leading to various biological effects, including:

  • Anti-inflammatory effects : The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer properties : It exhibits antiproliferative activity against several cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
Anti-inflammatory Inhibits pro-inflammatory cytokines, reducing inflammation in various models.
Anticancer Shows significant antiproliferative effects against multiple cancer cell lines with IC50 values ranging from 0.33 to 7.10 μM.
Enzyme Inhibition Acts as an inhibitor for various enzymes, impacting metabolic pathways relevant to diseases.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • A study demonstrated that this compound effectively reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Activity :
    • Research indicated that the compound exhibited dose-dependent inhibition of cancer cell proliferation across different cell lines. For example, in breast cancer models, it significantly reduced cell viability at concentrations as low as 0.5 μM .
  • Enzyme Interaction Studies :
    • Inhibition assays showed that the compound interacts with dipeptidyl peptidase IV (DPP IV), a target for diabetes treatment, highlighting its potential for repurposing existing drugs for new therapeutic applications .

Q & A

Q. What experimental strategies are recommended to optimize the synthesis of N-[4-(2-aminoethoxy)phenyl]methanesulfonamide for high yield and purity?

Answer: Synthesis optimization typically involves:

  • Stepwise functionalization : Reacting 4-(2-aminoethoxy)aniline with methanesulfonyl chloride under controlled pH (8–9) and low temperature (0–5°C) to minimize side reactions .
  • Purification : Employing column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Analytical monitoring : Using HPLC to track reaction progress and NMR spectroscopy to confirm intermediate structures .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the methanesulfonamide group (δ ~3.0 ppm for CH3SO2) and the 2-aminoethoxy chain (δ ~3.5–4.2 ppm for OCH2CH2NH2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C9H14N2O3S; expected [M+H]+: 231.0804) .
  • Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

Answer: The methanesulfonamide group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins or enzymes. This interaction can inhibit enzymatic activity or modulate receptor signaling pathways, as observed in structurally similar sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers identify and validate biological targets of this compound?

Answer:

  • Proteomic profiling : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound to tag and identify covalently modified proteins .
  • Enzyme inhibition assays : Test the compound against panels of recombinant enzymes (e.g., kinases, phosphatases) to screen for activity. For example, sulfonamides often inhibit carbonic anhydrases .
  • CRISPR-Cas9 knockout models : Validate target relevance by observing phenotypic changes in cells lacking the putative target protein .

Q. How can structural modifications of the 2-aminoethoxy chain influence the compound’s physicochemical properties and bioactivity?

Answer:

  • Lipophilicity : Replacing the amino group with a methyl group (e.g., N-[4-(2-methoxyethoxy)phenyl]methanesulfonamide) increases logP, enhancing membrane permeability but reducing solubility .
  • Hydrogen bonding : Introducing a hydroxyl group in the ethoxy chain improves water solubility but may reduce metabolic stability due to glucuronidation .
  • Bioactivity : Adding a fluorine atom to the phenyl ring (as in derivatives) can enhance binding affinity to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Batch-to-batch variability : Ensure purity (>95% via HPLC) and confirm stereochemical consistency (via chiral HPLC or X-ray crystallography) .
  • Assay conditions : Standardize buffer pH (e.g., physiological pH 7.4 vs. acidic lysosomal conditions) and validate cell-free vs. cell-based assays .
  • Negative controls : Use structurally analogous non-reactive sulfonamides to distinguish covalent vs. non-covalent interactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH stability : The sulfonamide bond hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Use neutral buffers (e.g., PBS) for in vitro studies .
  • Thermal stability : Store lyophilized samples at –20°C; avoid repeated freeze-thaw cycles to prevent degradation .
  • Light sensitivity : Protect from UV exposure to avoid photooxidation of the aromatic ring .

Methodological Considerations

Q. What computational tools are available to predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Answer:

  • SwissADME : Predicts logP (2.1), aqueous solubility (–3.2 LogS), and blood-brain barrier permeability (low) based on the compound’s structure .
  • CYP450 metabolism : Use Schrödinger’s MetaSite to identify potential sites of oxidative metabolism (e.g., ethoxy chain oxidation) .
  • Toxicity screening : Employ ProTox-II to estimate hepatotoxicity risk (e.g., mitochondrial dysfunction) .

Q. How can researchers mitigate off-target effects when studying this compound in cellular models?

Answer:

  • Competitive binding assays : Co-treat with excess methanesulfonamide to confirm target specificity .
  • Transcriptomic profiling : RNA-seq can identify unintended pathway activation (e.g., stress response genes) .
  • Dose-response curves : Establish EC50/IC50 values to differentiate primary targets from low-affinity interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.